2-Methoxy-4-(thiazol-2-yl)aniline
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Overview
Description
2-Methoxy-4-(thiazol-2-yl)aniline is an organic compound that features a methoxy group, a thiazole ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(thiazol-2-yl)aniline typically involves the reaction of 2-aminothiazole with 2-methoxyaniline under specific conditions. One common method includes the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(thiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while nitration can produce nitro derivatives of the compound .
Scientific Research Applications
2-Methoxy-4-(thiazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(thiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to cell death in certain contexts .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 2-Methoxy-4-(thiazol-2-yl)aniline, known for its antimicrobial properties.
2-Methoxyaniline: Another precursor, used in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the methoxy group and the thiazole ring allows for diverse applications and interactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H10N2OS |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
2-methoxy-4-(1,3-thiazol-2-yl)aniline |
InChI |
InChI=1S/C10H10N2OS/c1-13-9-6-7(2-3-8(9)11)10-12-4-5-14-10/h2-6H,11H2,1H3 |
InChI Key |
QPPUNQJPKPTXRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC=CS2)N |
Origin of Product |
United States |
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